ethyl (2Z)-2-(2-fluorobenzylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-(2-fluorobenzylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(2-fluorobenzylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiophenes, and pyrimidines. The key steps may involve:
Condensation Reactions: Formation of the benzylidene group through condensation of 2-fluorobenzaldehyde with an appropriate ketone.
Cyclization: Formation of the thiazolopyrimidine core through cyclization reactions involving thiophene derivatives.
Esterification: Introduction of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and benzylidene moieties.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures and activities.
Benzylidene Derivatives: Compounds with benzylidene groups that exhibit similar chemical reactivity.
Thiophene Derivatives: Compounds containing thiophene rings with comparable properties.
Uniqueness
Ethyl (2Z)-2-(2-fluorobenzylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H19FN2O3S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H19FN2O3S2/c1-2-32-25(31)21-22(16-9-4-3-5-10-16)28-26-29(23(21)19-13-8-14-33-19)24(30)20(34-26)15-17-11-6-7-12-18(17)27/h3-15,23H,2H2,1H3/b20-15- |
InChI Key |
PVQOHDPDWGOCAQ-HKWRFOASSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC=CC=C4F)/S2)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CC=C4F)S2)C5=CC=CC=C5 |
Origin of Product |
United States |
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